molecular formula C10H13BrClNO2 B12316994 3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Cat. No.: B12316994
M. Wt: 294.57 g/mol
InChI Key: QMUGXLUXLGZZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-bromobenzaldehyde.

    Aldol Condensation: The 4-bromobenzaldehyde undergoes an aldol condensation with a suitable ketone to form a β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced to form a β-hydroxy alcohol.

    Amination: The β-hydroxy alcohol undergoes amination to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in the central nervous system.

    Pathways Involved: It may modulate neurotransmitter release and receptor activity, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: A similar compound with a tert-butoxycarbonyl protecting group.

    4-Bromophenylboronic acid: Another bromophenyl derivative used in organic synthesis.

Uniqueness

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is unique due to its chiral nature and specific structural features, which make it a valuable compound in medicinal chemistry and drug development. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from other similar compounds.

Properties

IUPAC Name

3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUGXLUXLGZZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.